Researchers investigate the volatile compounds that contribute to the overall flavor profile of complex mixtures like fruits and food products. Allyl 2-ethylbutyrate has been identified as one of the volatile compounds found in a variety of fruits, including pineapples, passion fruits, and apples FEMA - Flavor and Extract Manufacturers Association: .
Regulatory agencies and flavoring companies perform studies to assess the safety of flavoring ingredients. These studies may include testing for genotoxicity, cytotoxicity, and potential interactions with other food components National Institute of Standards and Technology).
Allyl 2-ethylbutyrate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 156.22 g/mol. Its structure features a butyric acid moiety and an allyl group, making it notable for its fruity aroma, often associated with various food flavors and fragrances. The compound is also known by several other names, including butanoic acid, 2-ethyl-, 2-propenyl ester and allyl 2-ethylbutanoate .
These reactions are typical for esters and are crucial in both synthetic organic chemistry and industrial applications.
Research indicates that allyl 2-ethylbutyrate exhibits biological activity, particularly in flavor enhancement and potential antimicrobial properties. It is often used in food products due to its pleasant aroma and taste profile. Additionally, some studies suggest that certain esters may have effects on human health, including possible roles in digestion and metabolism .
Allyl 2-ethylbutyrate can be synthesized through several methods:
Allyl 2-ethylbutyrate finds applications across various fields:
Allyl 2-ethylbutyrate shares similarities with other esters but possesses unique characteristics due to its specific structure. Here are some comparable compounds:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Ethyl Butyrate | C6H12O2 | Known for its pineapple-like aroma; widely used in flavorings. |
| Methyl Butyrate | C5H10O2 | Exhibits a fruity smell; used in food flavorings but less common than ethyl esters. |
| Propyl Butyrate | C7H14O2 | Has a similar structure but different odor profile; used in perfumes. |
| Butyl Butyrate | C8H16O2 | Less volatile than allyl derivatives; often used as a solvent. |
Allyl 2-ethylbutyrate stands out due to its specific fruity aroma profile and applications primarily in food and fragrance industries, while other similar compounds may have different uses or sensory characteristics .
Allyl 2-ethylbutyrate exhibits the molecular formula C₉H₁₆O₂, representing a medium-chain ester compound with nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight of this compound is precisely 156.22 grams per mole, with a monoisotopic mass of 156.115030 atomic mass units [1] [2]. The average molecular mass has been consistently reported as 156.225 grams per mole across multiple chemical databases [1] [4] [5].
The molecular composition indicates an unsaturation index of two, accounting for the presence of both the carbonyl group within the ester functionality and the carbon-carbon double bond in the allyl moiety [1] [2]. This structural arrangement places allyl 2-ethylbutyrate within the classification of aliphatic esters containing an unsaturated alcohol component.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight (g/mol) | 156.22 |
| Monoisotopic Mass | 156.115030 |
| Average Mass | 156.225 |
| Unsaturation Index | 2 |
The International Union of Pure and Applied Chemistry nomenclature for this compound is prop-2-en-1-yl 2-ethylbutanoate, reflecting the systematic naming convention for ester compounds [1] [6] [7]. Alternative acceptable IUPAC names include allyl 2-ethylbutanoate and 2-propenyl 2-ethylbutanoate, demonstrating the flexibility in nomenclature systems for compounds containing allyl groups [1] [6] [7].
The Chemical Abstracts Service registry number for allyl 2-ethylbutyrate is 7493-69-8, providing a unique identifier for this compound in chemical databases and regulatory systems [1] [6] [2] [3]. The European Inventory of Existing Commercial Chemical Substances number is 231-332-6, facilitating identification within European chemical regulatory frameworks [6] [7] [4].
Additional systematic names include butanoic acid, 2-ethyl-, 2-propenyl ester and butyric acid, 2-ethyl-, allyl ester, representing alternative nomenclature approaches based on the parent carboxylic acid structure [1] [2] [7]. The compound also carries the Flavoring and Extract Manufacturers Association number 2029, indicating its recognition as a flavoring agent [6] [7] [8].
| Identifier Type | Value |
|---|---|
| IUPAC Name | prop-2-en-1-yl 2-ethylbutanoate |
| CAS Registry Number | 7493-69-8 |
| EINECS Number | 231-332-6 |
| InChI Key | NBKXNUWCFMZFMM-UHFFFAOYSA-N |
| FEMA Number | 2029 |
Allyl 2-ethylbutyrate is classified as an achiral molecule, containing no stereogenic centers within its molecular structure [9]. The stereochemistry designation indicates zero defined stereocenters out of zero possible stereocenters, confirming the absence of chiral carbon atoms [9]. The compound exhibits no optical activity, as demonstrated by the optical activity classification of "NONE" in structural databases [9].
The molecular structure lacks asymmetric carbon atoms due to the symmetrical substitution patterns around all carbon centers [9]. The 2-ethylbutanoic acid portion of the molecule contains a carbon atom with two ethyl substituents and one hydrogen atom, but this arrangement does not create a chiral center due to the identical nature of the ethyl groups. The allyl portion consists of a terminal alkene with no substituents that would generate stereochemical complexity.
The absence of stereoisomerism in allyl 2-ethylbutyrate simplifies its analytical characterization and synthetic preparation, as no enantiomeric or diastereomeric considerations are required [9] [10] [11]. This achiral nature contrasts with many other organic compounds that contain asymmetric centers and exhibit optical isomerism.
| Stereochemical Property | Value |
|---|---|
| Stereochemistry Classification | Achiral |
| Defined Stereocenters | 0/0 |
| Optical Activity | None |
| E/Z Centers | 0 |
| Chiral Centers | 0 |
Proton nuclear magnetic resonance spectroscopy of allyl 2-ethylbutyrate reveals characteristic signal patterns consistent with its structural composition [12] [13] [14] [15]. The allyl ether group contributes distinctive vinyl proton signals appearing in the 4.6-5.9 parts per million region, demonstrating the typical chemical shift range for alkene protons [12] [13] [14]. The allyl methylene protons attached to the oxygen atom are expected to resonate in the 3.7-4.1 parts per million range, consistent with ester functionality [13] [15] [16].
The 2-ethylbutanoic acid portion generates complex multipicity patterns due to the branched alkyl chain structure [13] [14] [16]. Methyl protons from the ethyl substituents typically appear as triplets in the 0.9-1.3 parts per million region, while the methylene protons exhibit more complex splitting patterns between 1.2-2.4 parts per million [13] [14] [16]. The alpha-hydrogen on the 2-ethylbutanoic acid carbon resonates in the 2.0-2.6 parts per million range, consistent with protons adjacent to carbonyl groups [13] [14] [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [17] [18] [19] [20]. The carbonyl carbon of the ester group appears in the 170-185 parts per million region, typical for ester functional groups [17] [18] [19]. The alkene carbons of the allyl group resonate between 115-140 parts per million, while the aliphatic carbons appear in the 10-60 parts per million range depending on their substitution patterns [17] [18] [19] [20].
| NMR Type | Structural Feature | Chemical Shift Range (ppm) |
|---|---|---|
| ¹H NMR | Allyl CH₂ | 4.6-4.8 |
| ¹H NMR | Allyl CH | 5.8-6.0 |
| ¹H NMR | Alkyl CH₃ | 0.9-1.3 |
| ¹H NMR | Alpha CH | 2.0-2.6 |
| ¹³C NMR | Carbonyl C | 170-185 |
| ¹³C NMR | Alkene C | 115-140 |
Mass spectrometry analysis of allyl 2-ethylbutyrate exhibits characteristic fragmentation patterns typical of aliphatic ester compounds [21] [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of the intact compound [25] [21] [23]. The molecular ion often exhibits weak intensity in ester compounds due to the instability of the molecular radical cation [21] [23] [24].
Alpha-cleavage represents the predominant fragmentation pathway for ester compounds, resulting in the loss of either the alkoxy group or the acyl group [21] [23] [24]. Loss of the allyl group (41 atomic mass units) generates a fragment at mass-to-charge ratio 115, while loss of the 2-ethylbutanoyl group (57 atomic mass units) produces a fragment at mass-to-charge ratio 99 [21] [23]. The acylium ion corresponding to the 2-ethylbutanoyl cation appears at mass-to-charge ratio 71, representing a stabilized carbonyl-containing fragment [21] [23] [24].
McLafferty rearrangement provides an alternative fragmentation mechanism involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-gamma bond [21] [23] [24]. This process generates characteristic fragments that aid in structural identification and molecular weight determination. Secondary fragmentations produce smaller ions including the allyl cation at mass-to-charge ratio 41 and various alkyl fragments [21] [26] [23].
| Fragment m/z | Proposed Structure | Fragmentation Mechanism |
|---|---|---|
| 156 | Molecular ion [M]⁺ | Parent ion |
| 115 | [M-41]⁺ | Loss of allyl group |
| 99 | [M-57]⁺ | Loss of acyl group |
| 71 | Acylium ion | Alpha-cleavage |
| 41 | Allyl cation | Secondary fragmentation |
Infrared spectroscopy of allyl 2-ethylbutyrate demonstrates characteristic absorption bands that facilitate functional group identification and structural confirmation [27] [28] [29] [30]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1735 wavenumbers, consistent with saturated ester compounds [28] [30]. This frequency represents the characteristic carbon-oxygen double bond stretching mode that serves as a diagnostic feature for ester functional groups [28] [30].
The carbon-carbon double bond of the allyl group generates a medium-intensity absorption band in the 1640-1650 wavenumber region, corresponding to alkene stretching vibrations [28] [29]. Carbon-hydrogen stretching vibrations of the alkene protons appear in the 3080-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur between 2850-3000 wavenumbers [28] [29].
The carbon-oxygen single bond stretching vibrations produce absorption bands in the 1000-1300 wavenumber region, with the exact frequency depending on the specific bonding environment [31] [28] [30]. The National Institute of Standards and Technology database contains infrared spectral data for allyl 2-ethylbutyrate obtained under gas-phase conditions using specialized instrumentation [27] [29].
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1735 | Strong | Ester carbonyl |
| C=C stretch | 1640-1650 | Medium | Alkene |
| C-H stretch (alkene) | 3080-3100 | Medium | Vinyl protons |
| C-H stretch (alkyl) | 2850-3000 | Strong | Aliphatic protons |
| C-O stretch | 1000-1300 | Strong | Ester linkage |
Flammable